3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester
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Overview
Description
3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester: is a chemical compound with the molecular formula C20H36O4Si2 and a molecular weight of 396.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester typically involves the protection of 3,5-dihydroxybenzoic acid methyl ester. The process includes the reaction of 3,5-dihydroxybenzoic acid methyl ester with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can participate in substitution reactions where the tert-butyldimethylsiloxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoic acid methyl esters.
Scientific Research Applications
Chemistry: In chemistry, 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester is used as a building block for synthesizing more complex molecules. Its protected hydroxyl groups make it a valuable intermediate in organic synthesis .
Biology: Its structural properties allow it to interact with various biological molecules .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester involves its interaction with specific molecular targets. The tert-butyldimethylsiloxyl groups protect the hydroxyl groups, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in synthesizing complex molecules and studying biological interactions .
Comparison with Similar Compounds
3,5-Dihydroxybenzoic Acid Methyl Ester: The unprotected form of the compound, which is more reactive and less stable.
3,5-Bis(trimethylsiloxyl)benzoic Acid Methyl Ester: A similar compound with trimethylsiloxyl groups instead of tert-butyldimethylsiloxyl groups.
Uniqueness: 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester is unique due to its tert-butyldimethylsiloxyl groups, which provide greater steric protection and stability compared to other silyl-protected compounds. This makes it particularly useful in selective reactions and as a stable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-16-12-15(18(21)22-7)13-17(14-16)24-26(10,11)20(4,5)6/h12-14H,1-11H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCVCBLUFQCUHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(=O)OC)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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